molecular formula C13H13NO4 B3017928 (2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid CAS No. 876711-03-4

(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid

Cat. No. B3017928
CAS RN: 876711-03-4
M. Wt: 247.25
InChI Key: OXUSRELOYBHRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid, also known as DPPAA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, odorless, water-soluble solid with a molecular weight of 252.27 g/mol. DPPAA has been used in a variety of laboratory experiments, including the synthesis of other compounds, biochemical and physiological studies, and drug development.

Scientific Research Applications

(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid has been widely used in scientific research due to its ability to act as a catalyst in a variety of reactions. It has been used in the synthesis of other compounds, such as 2-aryl-3-alkyl-5-hydroxy-4-oxopiperidines, and in the preparation of peptide-based drugs. Additionally, it has been used in biochemical and physiological studies, such as the evaluation of the effects of various drugs on the human body.

Mechanism of Action

(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid acts as a catalyst in a variety of reactions, allowing for the synthesis of other compounds. It is believed to act by forming a complex with the reactants, which then facilitates the reaction. This complex is believed to be stabilized by hydrogen bonding and other interactions between the reactants and the catalytic site of this compound.
Biochemical and Physiological Effects
This compound has been used in biochemical and physiological studies to evaluate the effects of various drugs on the human body. It has been found to be effective in reducing inflammation, increasing blood flow, and reducing pain. Additionally, it has been found to have antioxidant and anti-cancer effects.

Advantages and Limitations for Lab Experiments

(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is water-soluble, which makes it easy to use in a variety of reactions. Additionally, it is a stable compound, so it can be stored for long periods of time without degrading. However, it can be toxic if inhaled, so it should be handled with care in the laboratory.

Future Directions

The future of (2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid is promising, as it has a wide range of potential applications in scientific research. It could be used in the development of new drugs, in biotechnological applications, and in the study of the effects of various compounds on the human body. Additionally, it could be used in the synthesis of other compounds, such as peptides and proteins, and in the development of new catalysts. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid can be synthesized by reacting 2,6-dichloropiperidine-4-carboxylic acid with phenylmagnesium bromide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is then purified by recrystallization. The overall yield of the reaction is typically around 80%.

properties

IUPAC Name

2-(2,6-dioxo-4-phenylpiperidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-6-10(9-4-2-1-3-5-9)7-12(16)14(11)8-13(17)18/h1-5,10H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUSRELOYBHRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)N(C1=O)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333179
Record name 2-(2,6-dioxo-4-phenylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

876711-03-4
Record name 2-(2,6-dioxo-4-phenylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.